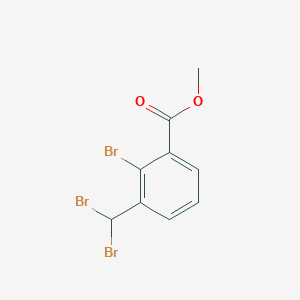

Methyl 2-bromo-3-(dibromomethyl)benzoate

Description

Significance of Halogenated Aromatic Compounds as Synthetic Intermediates

Halogenated aromatic compounds are a cornerstone of modern synthetic chemistry, prized for their role as versatile intermediates. The presence of a halogen atom, such as bromine, on an aromatic ring provides a reactive "handle" for a multitude of chemical transformations. libretexts.org These compounds are particularly crucial as electrophiles in transition-metal-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds, which form the backbone of countless complex organic molecules.

The reactivity of aryl halides in nucleophilic aromatic substitution reactions is generally low unless the ring is activated by strongly electron-withdrawing groups. libretexts.orgvaia.com However, their utility in catalyzed reactions has made them indispensable. The carbon-halogen bond strength varies (C-I < C-Br < C-Cl < C-F), influencing reactivity and allowing for selective transformations in polyhalogenated systems. msu.edu This predictable reactivity makes halogenated aromatics essential building blocks for designing and synthesizing a wide array of organic compounds, from life-saving drugs to innovative polymers.

Position of Brominated Benzoates in Modern Chemical Research

Within the broader class of halogenated aromatics, brominated benzoates hold a special place in contemporary chemical research. These compounds contain both a reactive bromine atom for cross-coupling and an ester functional group, which can influence the electronic properties of the aromatic ring and serve as a site for further modification. The ester group is generally deactivating in electrophilic aromatic substitution, affecting the regioselectivity of further reactions. masterorganicchemistry.com

Brominated benzoates are frequently employed as key starting materials in the synthesis of pharmaceutical agents and other biologically active compounds. google.com For instance, derivatives like methyl 2-bromomethyl-3-nitrobenzoate are used in the synthesis of complex heterocyclic structures. google.com The synthesis of brominated benzoates themselves is often straightforward, for example, through the esterification of the corresponding bromobenzoic acid. chemicalbook.com The dual functionality of these molecules allows for intricate synthetic strategies where the bromine is replaced via a cross-coupling reaction, and the ester is later hydrolyzed to a carboxylic acid or reduced to an alcohol, providing access to a diverse range of derivatives.

Overview of Research Directions for Methyl 2-bromo-3-(dibromomethyl)benzoate

Given the specific arrangement of functional groups in Methyl 2-bromo-3-(dibromomethyl)benzoate, research involving this compound is likely to focus on its role as a precursor for highly functionalized aromatic systems through two primary pathways: transformation of the dibromomethyl group and selective functionalization of the aryl-bromide.

A significant research application for this compound is as a stable precursor to Methyl 2-bromo-3-formylbenzoate . synquestlabs.com The dibromomethyl group, also known as a benzal bromide, can be readily converted to an aldehyde (formyl group) through hydrolysis. researchgate.netresearchgate.netchemcess.comgoogle.com This transformation is valuable because aldehydes are exceptionally useful in synthesis, participating in reactions like Wittig olefination, reductive amination, and the formation of imines and oximes. Storing the molecule as the more stable dibromomethyl derivative and generating the aldehyde just before it is needed is a common synthetic strategy.

Furthermore, the presence of two different types of C-Br bonds opens avenues for site-selective cross-coupling reactions . The aryl-bromide at the C-2 position is a prime candidate for palladium-catalyzed reactions. Research in the field of polyhalogenated arenes has shown that selective coupling at one halogen over another is achievable by carefully choosing catalysts, ligands, and reaction conditions. nih.govescholarship.orgnih.gov A key research direction would be to selectively couple an aryl or alkyl group at the C-2 position while leaving the dibromomethyl group intact for subsequent transformation. This sequential functionalization would allow for the efficient construction of complex, multi-substituted aromatic compounds from a single starting material. researchgate.net

Properties of Methyl 2-bromo-3-(dibromomethyl)benzoate and Related Compounds

Below are the calculated and known properties of the title compound and its close relatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Methyl 2-bromo-3-(dibromomethyl)benzoate | C₉H₇Br₃O₂ | 398.87 | Not available | Properties are calculated. Serves as a precursor to the corresponding aldehyde. |

| Methyl 2-bromo-3-formylbenzoate | C₉H₇BrO₃ | 243.06 | 750585-94-5 | The likely hydrolysis product of the title compound. synquestlabs.com |

| Methyl 2-bromo-3-methylbenzoate | C₉H₉BrO₂ | 229.07 | 131001-86-0 | A related compound with a methyl group instead of a dibromomethyl group. |

| Methyl 3-bromo-2-(bromomethyl)benzoate | C₉H₈Br₂O₂ | 307.97 | 337536-14-8 | A di-brominated isomer used as an intermediate for cross-coupling. chemshuttle.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H7Br3O2 |

|---|---|

Molecular Weight |

386.86 g/mol |

IUPAC Name |

methyl 2-bromo-3-(dibromomethyl)benzoate |

InChI |

InChI=1S/C9H7Br3O2/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,8H,1H3 |

InChI Key |

QPPZPXVHEHSSHO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1Br)C(Br)Br |

Origin of Product |

United States |

Mechanistic Investigations of Bromination Reactions Leading to Dibromomethyl Benzoates

Elucidation of Reaction Pathways for Dibromomethyl Formation

The conversion of a benzylic methyl group to a dibromomethyl group is predominantly governed by a free-radical chain mechanism. This intricate process can be systematically broken down into three fundamental stages: initiation, propagation, and termination.

Initiation: The reaction commences with the homolytic cleavage of a bromine source to generate bromine radicals (Br•). This initiation can be achieved through the application of ultraviolet (UV) light or heat to molecular bromine (Br₂) or, more commonly, by employing a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) with a reagent like N-bromosuccinimide (NBS). wikipedia.org

Propagation: This stage involves a cyclical series of reactions that lead to the formation of the desired product while regenerating the bromine radical, thus continuing the chain.

First Bromination: The newly formed benzylic radical reacts with a bromine source, such as Br₂ or NBS, to yield the monobrominated product (a bromomethyl group) and a new bromine radical.

Second Hydrogen Abstraction: The regenerated bromine radical can then abstract one of the two remaining hydrogen atoms from the now-formed bromomethyl group. This abstraction leads to the formation of a dibenzylic radical, which is also stabilized by resonance.

Second Bromination: This dibenzylic radical subsequently reacts with another molecule of the bromine source to afford the final dibromomethyl product and another bromine radical, which propagates the chain reaction.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. This can occur through various combinations, such as two bromine radicals forming Br₂, or a bromine radical combining with a benzylic radical.

Role of Catalysts and Reaction Conditions in Controlling Selectivity and Efficiency

The successful synthesis of dibromomethyl benzoates with high selectivity and efficiency is critically dependent on the meticulous control of catalysts and reaction conditions.

Catalysts and Initiators:

Radical Initiators: Initiators like AIBN and benzoyl peroxide are instrumental in generating the initial bromine radicals at temperatures lower than those required for the thermal homolysis of Br₂. The choice and concentration of the initiator can significantly influence the reaction rate.

N-Bromosuccinimide (NBS): NBS is a cornerstone reagent for benzylic bromination. It serves to maintain a low and constant concentration of molecular bromine (Br₂) in the reaction medium by reacting with the HBr generated during the propagation steps. wikipedia.org This controlled release of Br₂ is crucial for suppressing undesired side reactions, most notably the electrophilic addition of bromine to the aromatic ring. masterorganicchemistry.com

Reaction Conditions:

Solvent: The selection of an appropriate solvent is critical. Nonpolar, inert solvents such as carbon tetrachloride (CCl₄) and 1,2-dichlorobenzene (B45396) are frequently employed due to their stability under radical conditions. researchgate.net

Temperature: The reaction temperature directly impacts the rates of both the initiation and propagation steps. While higher temperatures accelerate the reaction, they can also promote the formation of unwanted byproducts and reduce selectivity. Therefore, an optimal temperature must be established to balance reaction kinetics and product purity.

Light: Photochemical initiation, using UV light, offers an alternative to thermal methods for generating bromine radicals. The intensity and wavelength of the light can be precisely controlled to modulate the rate of radical formation.

By carefully manipulating these parameters, chemists can steer the reaction towards the preferential formation of the dibromomethyl product. For example, precise control over the stoichiometry of the brominating agent is essential to favor dibromination while minimizing the formation of the tribrominated analog.

Examination of Side Reactions and Formation of Co-products (e.g., Polybromination)

During the bromination of methyl benzoates, several side reactions can occur, leading to a mixture of products and a decrease in the yield of the desired dibromomethyl compound.

Monobromination: The most prevalent co-product is the monobrominated species, in this case, Methyl 2-bromo-3-(bromomethyl)benzoate. The relative distribution of mono-, di-, and tri-brominated products is a function of the stoichiometry of the brominating agent and the reaction duration. Achieving a high yield of the dibrominated product necessitates careful optimization of these variables.

Polybromination (Tribromination): The use of an excess of the brominating agent or extended reaction times can lead to the further bromination of the dibromomethyl group, resulting in the formation of a tribromomethyl group. This can be mitigated by employing approximately two equivalents of the brominating agent for the desired dibromination.

Aromatic Ring Bromination: Although benzylic bromination is the favored pathway under radical conditions, electrophilic bromination of the aromatic ring can occur as a competing side reaction. This is more probable in the presence of high concentrations of molecular bromine. The use of NBS is effective in minimizing this side reaction by maintaining a low Br₂ concentration. scientificupdate.com The electronic properties of the substituents on the benzoate (B1203000) ring also play a role; electron-donating groups activate the ring towards electrophilic attack, whereas electron-withdrawing groups have a deactivating effect.

The purification of the target dibromomethyl benzoate from these byproducts can be challenging due to their similar physical characteristics, highlighting the critical importance of optimizing reaction conditions to maximize selectivity.

Kinetic and Thermodynamic Aspects of Bromination Processes

An examination of the kinetic and thermodynamic parameters of benzylic bromination provides a more profound understanding of the factors that dictate the reaction rate and the final product distribution.

Kinetics:

Kinetic investigations have revealed that bromination is significantly more selective than chlorination. This phenomenon can be explained by the Hammond postulate. The hydrogen abstraction by a bromine radical is a less exothermic (or even slightly endothermic) process compared to abstraction by a chlorine radical. Consequently, the transition state of the hydrogen abstraction by bromine has a greater degree of benzylic radical character. This increased radical character in the transition state means that the stability of the resulting benzylic radical has a more pronounced effect on the activation energy. Given the high degree of resonance stabilization of the benzylic radical, the activation energy for benzylic hydrogen abstraction by a bromine radical is substantially lower than for abstraction at other positions, leading to the observed high selectivity.

Thermodynamics:

The relative thermodynamic stabilities of the mono-, di-, and tri-brominated products can also influence the final product distribution, particularly under conditions of thermodynamic control (e.g., prolonged reaction times or elevated temperatures).

| Bond Type | Bond Dissociation Energy (kcal/mol) |

| Primary C-H | ~100 |

| Secondary C-H | ~96 |

| Tertiary C-H | ~93 |

| Benzylic C-H | ~90 masterorganicchemistry.com |

| This interactive table highlights the comparatively weak nature of the benzylic C-H bond, a crucial thermodynamic factor that drives the selectivity of benzylic bromination. |

Reactivity and Transformation Pathways of Methyl 2 Bromo 3 Dibromomethyl Benzoate

Reactions Involving the Dibromomethyl Moiety

The dibromomethyl group is a versatile functional handle, primarily due to the lability of the benzylic bromine atoms. These atoms are susceptible to a range of transformations, including nucleophilic substitution, elimination, and the formation of reactive intermediates.

The benzylic position of the dibromomethyl group enhances its reactivity towards nucleophilic substitution. Benzylic halides are known to readily undergo both SN1 and SN2 reactions. The presence of two bromine atoms allows for sequential substitution, opening pathways to a variety of functional groups. For instance, reaction with nucleophiles such as alkoxides, cyanides, or amines can lead to the formation of acetals, dinitriles, or diamines, respectively. The specific reaction pathway and product distribution will depend on the nature of the nucleophile, the solvent, and the reaction conditions.

A significant transformation of the dibromomethyl group is its conversion into an aldehyde. This is typically achieved through hydrolysis, often facilitated by the presence of a silver salt or under acidic or basic conditions. This reaction proceeds through the substitution of the bromine atoms by hydroxyl groups to form an unstable gem-diol, which then dehydrates to the corresponding aldehyde.

| Nucleophile | Product of Substitution | Functional Group Transformation |

| Water/Hydroxide | Aldehyde | -CHBr2 → -CHO |

| Alcohol/Alkoxide | Acetal/Ketal | -CHBr2 → -CH(OR)2 |

| Cyanide | Dinitrile | -CHBr2 → -CH(CN)2 |

| Amines | Di-substituted amine | -CHBr2 → -CH(NR2)2 |

The dibromomethyl group can serve as a precursor to highly reactive intermediates such as carbenes or carbenoids. Treatment of gem-dihalides with strong bases or organolithium reagents can lead to α-elimination, resulting in the formation of a carbene. In the case of methyl 2-bromo-3-(dibromomethyl)benzoate, this would generate an arylcarbene. These carbenes are electrophilic species that can undergo a variety of characteristic reactions, including:

Cyclopropanation: Addition to alkenes to form cyclopropane (B1198618) rings.

C-H Insertion: Insertion into carbon-hydrogen bonds.

Dimerization: Reaction with another carbene molecule to form an alkene.

Alternatively, reaction with certain metals, such as zinc in the Simmons-Smith reaction, can generate a carbenoid, a metal-complexed carbene. Carbenoids exhibit similar reactivity to free carbenes but are often more stable and selective. The generation of such reactive intermediates from methyl 2-bromo-3-(dibromomethyl)benzoate would provide a pathway to complex molecular architectures.

As mentioned previously, the most common transformation of the dibromomethyl group is its hydrolysis to an aldehyde. This reaction is a cornerstone in the synthetic utility of dibromomethyl arenes. The resulting aromatic aldehyde is a versatile intermediate for a multitude of subsequent reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions. The hydrolysis can be carried out under various conditions, with the choice of reagents often depending on the presence of other functional groups in the molecule. For a substrate like methyl 2-bromo-3-(dibromomethyl)benzoate, care must be taken to avoid hydrolysis of the methyl ester, which can be achieved by using milder, near-neutral conditions.

Transformations of the Brominated Aromatic Ring

The bromine atom attached to the aromatic ring offers a distinct set of opportunities for molecular modification, primarily through transition metal-catalyzed cross-coupling reactions and reduction.

The aryl bromide functionality is a key substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a highly versatile method for the formation of biaryl compounds.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, substituted alkene. This reaction is a valuable tool for the synthesis of styrenyl derivatives.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes.

A crucial consideration in the application of these cross-coupling reactions to methyl 2-bromo-3-(dibromomethyl)benzoate is the potential for competitive reactivity at the dibromomethyl group. The relative reactivity of aryl halides and benzylic halides in palladium-catalyzed reactions is dependent on the specific reaction conditions, including the choice of catalyst, ligands, and base. In many cases, the oxidative addition of palladium to the aryl-bromine bond is faster than to the benzylic carbon-bromine bond, allowing for selective functionalization of the aromatic ring. However, careful optimization of reaction conditions is necessary to ensure chemoselectivity and avoid undesired side reactions at the dibromomethyl position.

| Cross-Coupling Reaction | Coupling Partner | Product Type |

| Suzuki | Organoboron reagent (R-B(OH)2) | Biaryl (Ar-R) |

| Heck | Alkene (R-CH=CH2) | Substituted alkene (Ar-CH=CH-R) |

| Sonogashira | Terminal alkyne (R-C≡CH) | Arylalkyne (Ar-C≡C-R) |

The aromatic bromine atom can be removed through a process of reduction, replacing it with a hydrogen atom. This hydrodehalogenation can be achieved through various methods, including catalytic hydrogenation using a palladium catalyst and a hydrogen source (e.g., H2 gas, transfer hydrogenation reagents). This transformation is useful for introducing a hydrogen atom at a specific position after the aryl bromide has served its synthetic purpose, for example, as a directing group. The selective reduction of an aryl bromide in the presence of a benzylic dihalide is generally feasible under catalytic hydrogenation conditions, as the latter is less susceptible to this type of reduction.

Further Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of Methyl 2-bromo-3-(dibromomethyl)benzoate is substituted with three groups: a bromine atom, a dibromomethyl group, and a methyl carboxylate group. All three of these substituents are generally considered to be deactivating towards electrophilic aromatic substitution, albeit through different mechanisms.

The bromine atom is an ortho-, para-directing deactivator. The methyl carboxylate group is a meta-directing deactivator due to its electron-withdrawing resonance and inductive effects. The dibromomethyl group is also expected to be a deactivating, meta-directing group due to the strong electron-withdrawing inductive effect of the two bromine atoms.

Given that all substituents are deactivating, further electrophilic aromatic substitution on Methyl 2-bromo-3-(dibromomethyl)benzoate would be expected to be significantly slower than that of benzene. The directing effects of the existing substituents are conflicting. The bromine at the 2-position would direct incoming electrophiles to the 4- and 6-positions. The methyl ester at the 1-position and the dibromomethyl group at the 3-position would both direct an incoming electrophile to the 5-position.

Considering the combined deactivating nature of all three substituents, forcing conditions would likely be required for any further electrophilic aromatic substitution to occur. The regiochemical outcome would be a mixture of products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the existing bulky substituents would also play a significant role in determining the feasibility and outcome of such reactions.

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution of Methyl 2-bromo-3-(dibromomethyl)benzoate

| Substituent | Position | Electronic Effect | Directing Influence |

| -Br | 2 | Inductive: Withdrawing, Resonance: Donating | Ortho, Para (positions 4 & 6) |

| -COOCH₃ | 1 | Inductive & Resonance: Withdrawing | Meta (position 5) |

| -CHBr₂ | 3 | Inductive: Withdrawing | Meta (position 5) |

Reactivity of the Methyl Ester Group

The methyl ester group in Methyl 2-bromo-3-(dibromomethyl)benzoate is subject to nucleophilic acyl substitution reactions, typical of esters. However, the steric hindrance imposed by the adjacent bromo and dibromomethyl groups can be expected to reduce the rate of these reactions compared to unhindered methyl benzoates.

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is a plausible transformation for Methyl 2-bromo-3-(dibromomethyl)benzoate. This reaction is often an equilibrium process. To drive the reaction to completion, a large excess of the new alcohol is typically used.

For example, the reaction with ethanol (B145695) in the presence of an acid catalyst would be expected to yield Ethyl 2-bromo-3-(dibromomethyl)benzoate and methanol. The rate of this reaction would likely be slower than that of methyl benzoate (B1203000) itself due to the steric hindrance around the carbonyl group.

Table 2: Hypothetical Transesterification of Methyl 2-bromo-3-(dibromomethyl)benzoate

| Reactant | Reagent | Catalyst | Product |

| Methyl 2-bromo-3-(dibromomethyl)benzoate | Ethanol (excess) | H₂SO₄ (catalytic) | Ethyl 2-bromo-3-(dibromomethyl)benzoate |

| Methyl 2-bromo-3-(dibromomethyl)benzoate | Propanol (excess) | NaOPr (catalytic) | Propyl 2-bromo-3-(dibromomethyl)benzoate |

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-bromo-3-(dibromomethyl)benzoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The reaction is typically carried out by heating the ester in water with a strong acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide. The reaction yields the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to give the free carboxylic acid.

Due to the steric hindrance around the ester functionality, the hydrolysis of Methyl 2-bromo-3-(dibromomethyl)benzoate is expected to be more difficult than for simple, unhindered benzoates. More forcing conditions, such as higher temperatures or longer reaction times, may be necessary to achieve complete conversion. Studies on the hydrolysis of other sterically hindered esters have shown that alternative methods, such as using potassium t-butoxide in dimethyl sulfoxide, can be effective. tandfonline.com The hydrolysis of sterically crowded benzoate esters has been studied, indicating that the mechanism can shift from the typical AAC2 to an AAC1 pathway in strong acid, which involves the formation of an acylium ion. cdnsciencepub.com For sterically hindered esters, non-aqueous saponification methods have also been developed to achieve efficient hydrolysis under milder conditions. arkat-usa.org

Table 3: Hydrolysis of Methyl 2-bromo-3-(dibromomethyl)benzoate

| Reaction Type | Reagents | Product (after workup) |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (catalytic), heat | 2-bromo-3-(dibromomethyl)benzoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O/alcohol, heat; 2. H₃O⁺ | 2-bromo-3-(dibromomethyl)benzoic acid |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would provide critical data for the structural confirmation of Methyl 2-bromo-3-(dibromomethyl)benzoate.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display a complex multiplet pattern for the three adjacent protons on the benzene (B151609) ring. The chemical shift of the single proton on the dibromomethyl group (-CHBr₂) would be significantly downfield due to the strong deshielding effect of the two bromine atoms. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the 3.9 ppm region.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. Key signals would include the carbonyl carbon of the ester group, the carbons of the aromatic ring (with their shifts influenced by the bromo and ester substituents), the methoxy (B1213986) carbon, and the carbon of the dibromomethyl group.

Expected ¹H and ¹³C NMR Data for Methyl 2-bromo-3-(dibromomethyl)benzoate

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Aromatic-H | ~7.5 - 8.2 | Multiplet | The three adjacent aromatic protons would show complex splitting patterns. |

| ¹H | -CHBr₂ | ~7.0 - 7.5 | Singlet | Expected to be a singlet, significantly shifted downfield by the two bromine atoms. |

| ¹H | -OCH₃ | ~3.9 | Singlet | A characteristic sharp signal for the methyl ester protons. |

| ¹³C | C=O (Ester) | ~165 - 170 | Singlet | Typical range for an ester carbonyl carbon. |

| ¹³C | Aromatic-C | ~120 - 140 | Multiple Singlets | Six distinct signals are expected due to the asymmetric substitution. |

| ¹³C | -CHBr₂ | ~40 - 50 | Singlet | The chemical shift is influenced by the heavy bromine atoms. |

Note: The table presents predicted values based on general principles and data from similar structures like Methyl 2-bromobenzoate (B1222928) and Methyl 2-(bromomethyl)benzoate. chemicalbook.comichemical.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. For Methyl 2-bromo-3-(dibromomethyl)benzoate (C₉H₇Br₃O₂), the mass spectrum would be characterized by a distinct isotopic pattern due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. miamioh.edu This results in a characteristic cluster of peaks (M, M+2, M+4, M+6) for the molecular ion and any bromine-containing fragments.

The fragmentation analysis under electron ionization (EI) would likely involve characteristic losses:

Loss of a methoxy radical (•OCH₃): leading to a [M-31]⁺ ion.

Loss of a bromine atom (•Br): resulting in a [M-79/81]⁺ ion.

Cleavage of the ester group: Loss of •COOCH₃ could occur.

Expected Mass Spectrometry Data for Methyl 2-bromo-3-(dibromomethyl)benzoate

| m/z Value | Ion | Notes |

|---|---|---|

| 384/386/388/390 | [C₉H₇Br₃O₂]⁺ | The molecular ion (M⁺) cluster, showing the characteristic isotopic pattern for three bromine atoms. |

| 305/307/309 | [M - Br]⁺ | Loss of one bromine atom. |

| 226/228 | [M - 2Br]⁺ | Loss of two bromine atoms. |

| 353/355/357/359 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Methyl 2-bromo-3-(dibromomethyl)benzoate would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester functional group. Other key absorptions would include C-O stretching for the ester linkage, C-H stretching for the aromatic and methyl groups, and C-Br stretching vibrations at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations and the C-Br bonds, which often show strong Raman signals.

Expected IR Absorption Bands for Methyl 2-bromo-3-(dibromomethyl)benzoate

| Wavenumber (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| ~3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~2950 | Aliphatic C-H Stretch (-OCH₃) | Medium-Weak |

| ~1730 - 1715 | C=O Ester Stretch | Strong |

| ~1600 - 1450 | Aromatic C=C Bending | Medium |

| ~1300 - 1100 | C-O Ester Stretch | Strong |

Note: This data is predicted based on characteristic functional group frequencies and published spectra for related compounds like Methyl 2-bromobenzoate. nist.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful method for unambiguously determining the solid-state structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

While no published crystal structure currently exists for Methyl 2-bromo-3-(dibromomethyl)benzoate, this method would be definitive if a suitable single crystal could be grown. The analysis would confirm the substitution pattern on the benzene ring and reveal details about intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing. The feasibility of such an analysis is supported by published crystal structures of other highly substituted bromobenzoates. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of Methyl 2-bromo-3-(dibromomethyl)benzoate, GC-MS would be an excellent method for purity analysis. The gas chromatograph would separate the target compound from any volatile impurities, and the mass spectrometer would provide identification of each separated component. This technique is routinely used for analyzing isomeric impurities in related synthetic processes. amazonaws.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly if the compound exhibits thermal instability. A reverse-phase HPLC method, likely using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, would be developed to assess purity. internationaljournalssrg.org A UV detector would be suitable for detection due to the presence of the aromatic ring chromophore.

Computational Chemistry and Theoretical Studies of Methyl 2 Bromo 3 Dibromomethyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Methyl 2-bromo-3-(dibromomethyl)benzoate, DFT calculations are instrumental in elucidating its electronic properties and predicting its reactivity. These calculations typically involve the use of a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) to achieve a balance between accuracy and computational cost.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT allows for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For Methyl 2-bromo-3-(dibromomethyl)benzoate, the electronegative oxygen and bromine atoms are expected to be regions of high electron density, while the hydrogen atoms and parts of the carbon framework will exhibit lower electron density.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

| Parameter | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Electron-donating capacity |

| LUMO Energy | - | Electron-accepting capacity |

| HOMO-LUMO Gap | - | Chemical reactivity and kinetic stability |

| Electronegativity (χ) | - | Tendency to attract electrons |

| Chemical Hardness (η) | - | Resistance to change in electron distribution |

| Global Softness (S) | - | Measure of chemical reactivity |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of Methyl 2-bromo-3-(dibromomethyl)benzoate and its interactions with other molecules.

Conformational analysis through MD simulations reveals the preferred spatial arrangements of the molecule's atoms. The rotation around single bonds, such as the C-C bond connecting the dibromomethyl group to the benzene (B151609) ring and the C-O bond of the ester group, leads to various conformers with different energy levels. By simulating the molecule's movements over a period of time, the most stable, low-energy conformations can be identified.

MD simulations are also crucial for studying intermolecular interactions. In a condensed phase, molecules of Methyl 2-bromo-3-(dibromomethyl)benzoate will interact with each other through van der Waals forces, dipole-dipole interactions, and potentially halogen bonding. By simulating a system containing multiple molecules, the nature and strength of these interactions can be characterized, providing insights into the material's bulk properties.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly DFT and Time-Dependent DFT (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules. These predictions are vital for interpreting experimental spectra and confirming the molecule's structure.

The vibrational frequencies of Methyl 2-bromo-3-(dibromomethyl)benzoate can be calculated using DFT. These theoretical frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. By comparing the calculated spectrum with experimental data, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. This comparison often requires the use of a scaling factor to account for anharmonicity and other approximations in the calculations.

Electronic absorption spectra, typically measured using UV-Vis spectroscopy, can be predicted using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental results to understand the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts are another important spectroscopic property that can be predicted using quantum chemical methods. The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of Methyl 2-bromo-3-(dibromomethyl)benzoate. These theoretical predictions can aid in the assignment of peaks in experimental NMR spectra.

| Spectroscopic Technique | Predicted Property | Significance |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Identification of functional groups and molecular structure |

| Raman Spectroscopy | Vibrational Frequencies | Complementary information to IR spectroscopy |

| UV-Vis Spectroscopy | Electronic Transition Energies | Understanding of electronic structure and conjugation |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts | Detailed structural elucidation |

Reaction Mechanism Predictions and Energy Profile Calculations

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. For Methyl 2-bromo-3-(dibromomethyl)benzoate, theoretical calculations can be employed to predict its reactivity in various chemical transformations and to elucidate the detailed pathways of these reactions.

By mapping the potential energy surface (PES) of a reaction, transition states can be located, and the activation energies for different reaction pathways can be calculated. This allows for the prediction of the most favorable reaction mechanism. For instance, the susceptibility of the dibromomethyl group to nucleophilic substitution or the reactivity of the aromatic ring in electrophilic substitution reactions can be computationally explored.

Information on "Methyl 2-bromo-3-(dibromomethyl)benzoate" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search for the chemical compound "Methyl 2-bromo-3-(dibromomethyl)benzoate," it has been determined that there is no specific information available in the public domain regarding its applications in chemical synthesis or research. The searches yielded results for numerous structurally related but distinct isomers and analogs, none of which correspond to the exact structure of Methyl 2-bromo-3-(dibromomethyl)benzoate.

The requested article, focusing on the specific applications of Methyl 2-bromo-3-(dibromomethyl)benzoate as a versatile synthetic intermediate, cannot be generated due to the absence of relevant research findings. The provided outline requires detailed, scientifically accurate content for the following sections, for which no data could be found for the specified compound:

Applications As a Versatile Synthetic Intermediate in Complex Molecule Construction

Strategic Intermediate in Medicinal Chemistry Research (as a scaffold, not drug development)

While information exists for related compounds such as Methyl 3-bromo-2-(bromomethyl)benzoate and Methyl 2-bromomethyl-3-nitrobenzoate, these molecules have different substitution patterns and reactivity, making their data inapplicable to the requested subject. guidechem.comnih.gov Adhering to the strict instruction to focus solely on "Methyl 2-bromo-3-(dibromomethyl)benzoate" precludes the use of information on these other compounds.

Consequently, it is not possible to provide an article that meets the required specifications of being thorough, informative, and scientifically accurate for the designated chemical.

Table of Compounds Mentioned in Search Context

Challenges and Future Perspectives in the Research of Highly Brominated Benzoates

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the synthesis of highly brominated benzoates is the environmental and efficiency profile of traditional bromination methods. The concept of atom economy, a core principle of green chemistry, seeks to maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste. nih.govdntb.gov.ua

Conventional synthetic routes often employ reagents like N-bromosuccinimide (NBS) in the presence of an initiator such as benzoyl peroxide (BPO). While effective, these methods can have a lower atom economy, as a significant portion of the reagent mass is not incorporated into the target molecule and becomes waste. chemicalbook.com For instance, the synthesis of bromomethyl benzoates frequently relies on the radical bromination of the corresponding methyl-substituted benzoates using NBS.

Future research is directed towards developing more sustainable alternatives. Key areas of focus include:

Catalytic Systems: The use of solid acid catalysts for esterification reactions represents a greener approach compared to traditional mineral acids like sulfuric acid, as they are recoverable and reduce the production of aqueous waste. mdpi.com

Alternative Bromine Sources: Investigation into the direct use of elemental bromine in highly controlled environments, such as flow reactors, or the development of novel, high-efficiency brominating agents could reduce by-product formation.

The table below compares traditional and potential sustainable approaches for synthesizing brominated compounds.

| Feature | Traditional Methods (e.g., NBS/BPO) | Sustainable/Atom-Economical Goals |

| Brominating Agent | Stoichiometric reagents like N-Bromosuccinimide | Catalytic systems, recyclable reagents, direct use of Br₂ |

| Atom Economy | Moderate to low | High |

| By-products | Succinimide, initiator residues | Minimal and/or recyclable by-products |

| Process | Often batch processing | Amenable to continuous flow, catalysis |

Exploration of Novel Reactivity Patterns and Transformations

Highly brominated benzoates possess multiple reactive sites, making them valuable building blocks. The bromine atoms attached directly to the aromatic ring and those on the methyl substituent (bromomethyl or dibromomethyl groups) exhibit distinct reactivity that can be selectively exploited.

The bromomethyl group is particularly reactive and serves as a handle for introducing a wide range of functionalities through nucleophilic substitution. For example, methyl 2-(bromomethyl)-3-nitrobenzoate is a key intermediate in the synthesis of lenalidomide, where it reacts with an amine to form a new carbon-nitrogen bond. google.com Furthermore, compounds like methyl 2-(bromomethyl)benzoate can participate in carbon-carbon bond-forming reactions, such as Suzuki couplings.

Future research in this area will likely focus on:

Selective Transformations: Developing methods to selectively react one bromine atom in the presence of others. The electronic environment created by multiple bromine atoms can influence the reactivity of each site, and understanding these effects is crucial for controlled synthesis.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, leveraging the different reactivities of the various bromine substituents to rapidly build molecular complexity.

Novel Coupling Chemistries: Exploring new catalytic systems that can activate the C-Br bonds on the aromatic ring for cross-coupling reactions, even in the presence of the highly reactive bromomethyl group. The versatility of organobromine compounds as precursors for organometallic species makes them ideal candidates for such explorations. researchgate.net

Application of Flow Chemistry and Continuous Processing in Synthesis

The synthesis of highly brominated benzoates often involves hazardous reagents, such as molecular bromine, and highly exothermic reactions. researchgate.net These factors pose significant safety and scalability challenges in traditional batch reactors. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a powerful solution. okayama-u.ac.jp

The key advantages of flow chemistry for bromination reactions include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time. In-situ generation of reactive species, like generating Br₂ from NaOCl and HBr immediately before it is consumed, further reduces risk. researchgate.net

Precise Process Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher selectivity and yields. nih.gov The high surface-area-to-volume ratio allows for extremely efficient heat exchange, safely managing exothermic processes. nih.gov

Improved Scalability: Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than scaling up batch reactors. researchgate.net

A described protocol for bromination in continuous flow involves the in-situ generation of bromine, which is then directly coupled with the bromination of the substrate, followed by an immediate quench of any residual bromine. researchgate.net This approach is a safer and more straightforward alternative to handling molecular bromine in batch processes and can be adapted for the synthesis of highly brominated benzoates. researchgate.net

Advanced Analytical Techniques for Real-Time Reaction Monitoring

To fully leverage the precise control offered by methods like flow chemistry, advanced analytical techniques for real-time monitoring are essential. Process Analytical Technology (PAT) aims to ensure final product quality by designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters.

In the synthesis of complex molecules like highly brominated benzoates, reaction progress is often monitored offline using techniques such as High-Performance Liquid Chromatography (HPLC). google.com While reliable, this method introduces a time delay between sampling and obtaining a result.

Future perspectives in this domain involve the integration of in-line and on-line analytical techniques directly into the reaction setup. This allows for continuous, real-time data acquisition, enabling dynamic control over the process. Potential techniques include:

Spectroscopic Methods: In-line FTIR (Fourier-Transform Infrared), Raman, and NMR (Nuclear Magnetic Resonance) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products without the need for sample extraction.

Mass Spectrometry: On-line mass spectrometry can be coupled to flow reactors to continuously monitor the reaction effluent, providing detailed information about the species present.

By implementing these advanced analytical tools, chemists can gain a deeper understanding of reaction kinetics and mechanisms, optimize reaction conditions more rapidly, and ensure the consistent and high-quality production of highly brominated benzoates.

Q & A

Q. What are the common synthetic routes for Methyl 2-bromo-3-(dibromomethyl)benzoate, and how can regioselectivity be controlled during bromination?

- Methodological Answer : The synthesis typically involves sequential bromination of a methyl benzoate precursor. For example:

Initial Bromination : Introduce bromine at the 2-position using electrophilic aromatic substitution (e.g., Br₂/FeBr₃).

Dibromomethylation : Utilize a radical bromination or allylic bromination strategy to install the dibromomethyl group at the 3-position.

To control regioselectivity, directing groups (e.g., ester groups) and steric effects are critical. Computational modeling (DFT) can predict substituent effects on reactivity .

Validation : Monitor intermediates via -NMR (e.g., disappearance of aromatic protons at 2- and 3-positions) and HPLC for purity (>98% by HPLC, as in catalog standards) .

Q. How can X-ray crystallography be applied to confirm the structure of Methyl 2-bromo-3-(dibromomethyl)benzoate?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate).

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Employ SHELX software (e.g., SHELXL for refinement) to resolve heavy-atom (Br) positions. The program’s robustness in handling bromine’s high electron density ensures accurate bond-length and angle determination .

Note : Compare refined parameters with literature values for related brominated aromatics (e.g., C-Br bond lengths: ~1.89 Å) .

Q. What purification strategies are effective for removing dibrominated byproducts?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (95:5 to 80:20). Brominated isomers (e.g., 3-bromo vs. 4-bromo derivatives) exhibit distinct Rf values.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) based on solubility differences. Catalog data for similar compounds (e.g., mp 181°C for 4-bromo-2-methylbenzoic acid ) can guide solvent selection.

Advanced Research Questions

Q. How can the reactivity of the dibromomethyl group be exploited in cross-coupling reactions?

- Methodological Answer : The dibromomethyl moiety serves as a dual electrophilic site for:

Nucleophilic Substitution : React with amines (e.g., pyrrolidine) in DMF at 80°C to form amine-functionalized derivatives.

Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids to replace one bromine atom.

Analysis : Track reaction progress via -NMR (shift at ~δ 30 ppm for C-Br) and GC-MS for coupling efficiency. Compare with intermediates like 4-bromo-2-(3-hydroxypropyl)benzimidazole .

Q. How should researchers resolve discrepancies in melting points between synthesized batches and literature values?

- Methodological Answer :

- Contamination Check : Perform elemental analysis (C, H, Br) to confirm stoichiometry.

- Isomer Identification : Use NOESY NMR to distinguish between ortho/meta/para isomers, which may co-crystallize.

- Thermal Gradients : Calibrate melting point apparatus against standards (e.g., pure 4-bromo-3-methylbenzoic acid, mp 181°C ).

Q. What experimental approaches assess the compound’s stability under hydrolytic conditions?

- Methodological Answer :

- Kinetic Studies : Reflux in aqueous NaOH (pH 12) and monitor ester hydrolysis via FT-IR (loss of C=O ester peak at ~1720 cm⁻¹).

- Byproduct Analysis : Identify dibromomethyl→carboxylic acid conversion using LC-MS. Reference degradation pathways of brominated furanones (e.g., BMX-3 ).

Q. How can computational chemistry predict the compound’s environmental persistence?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.